[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Fragment-Based Drug Discovery X-ray Crystallography PanDDA

Fragment-based drug discovery for EPB41L3 and SHIP1 lacks crystallographically validated starting points. This enantiopure (S)-amine fragment is a dual-target hit with high-resolution co-crystal structures (PDB 5RZK at 1.84 Å, 5RYF at 1.49 Å) confirming binding poses. • Dual EPB41L3/SHIP1 fragment hit • Enantiopure (S)-form ensures consistency with deposited data • Suitable for fragment growing, merging, and selectivity profiling against FERM-domain proteins

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
CAS No. 933718-01-5
Cat. No. B1463577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
CAS933718-01-5
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(C)NC
InChIInChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3
InChIKeyYVLIGMQLZXNHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine: Structural Identity & Fragment Hits


[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine (CAS 933718-01-5; C₈H₁₄N₂S; MW 170.28 g mol⁻¹) is a chiral 2,4‑dimethyl‑1,3‑thiazole bearing an N‑methylethanamine side‑chain [1]. The (S)‑enantiomer is registered as a non‑polymeric ligand of interest (three‑letter code WHV) in the Protein Data Bank, having been identified as a fragment hit in two independent PanDDA X‑ray crystallographic screens against human EPB41L3 (FERM domain) and human INPP5D/SHIP1 (phosphatase and C2 domains) [2][3]. This dual‑target fragment‑hit status distinguishes the compound from most in‑class thiazole amines that lack experimentally validated protein‑binding data.

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine: Differentiation from Closest Analogs


The 2,4‑dimethylthiazole scaffold with an N‑methylethanamine substituent confers a unique combination of lipophilicity (XLogP3‑AA = 1.6) and hydrogen‑bonding capacity (1 H‑bond donor, 3 H‑bond acceptors) [1] that cannot be replicated by simpler 2‑alkyl‑5‑thiazole‑alkylamines or achiral 2,4‑dimethylthiazole‑5‑methanamine (CAS 165736‑07‑2). The presence of a chiral centre at the α‑carbon of the ethylamine linker creates stereochemical constraints that are absent in common achiral analogs, directly affecting target‑binding geometry as demonstrated by the specific (S)‑enantiomer bound in PDB entries 5RZK and 5RYF [2][3]. Generic substitution with racemic or achiral 5‑thiazole‑alkylamines therefore risks loss of the validated binding pose and dual‑target recognition profile, undermining reproducibility in fragment‑based drug discovery (FBDD) campaigns and structure‑guided optimisation programmes.

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine: Quantitative Evidence Guide


Fragment-Hit Validation: Dual-Target Engagement (EPB41L3 & SHIP1)

The (S)‑enantiomer of [1-(dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine has been experimentally validated as a fragment hit in two independent PanDDA X‑ray crystallographic screens. In PDB entry 5RZK (resolution 1.84 Å), the compound binds the FERM domain of human EPB41L3 (Band 4.1‑like protein 3) with a real‑space correlation coefficient (RSCC) of 0.876 and real‑space R‑factor (RSR) of 0.155, indicating excellent fit to the electron density [1]. In PDB entry 5RYF (resolution 1.49 Å), the compound binds the phosphatase and C2 domains of human INPP5D/SHIP1 with RSCC = 0.759 and RSR = 0.210 [2]. Dual‑target crystallographic evidence at sub‑2 Å resolution is exceptionally rare among fragment‑sized thiazole amines: the most closely related achiral analog, 2,4‑dimethylthiazole‑5‑methanamine (CAS 165736‑07‑2), has no reported protein‑ligand co‑crystal structures in the PDB . The 2‑methyl‑5‑thiazole‑propanamine series (antilipolytic patent US 4,172,137) also lacks any deposited crystallographic complexes [3].

Fragment-Based Drug Discovery X-ray Crystallography PanDDA Target Engagement

NMR Quality Control: ¹H Spectrum in DMSO-d₆

The (S)‑enantiomer has been characterised by a standardised NMR quality‑control protocol as part of the Enamine DSI‑poised fragment library. The ¹H 1D spectrum was acquired at 1 mM in DMSO‑d₆, 298 K, pH 6.0, on a Bruker Avance 600 MHz spectrometer [1]. The BMRB entry (bmse011757) provides reference chemical shifts, coupling constants, and integration values that serve as a benchmark for identity and purity verification [2]. In contrast, the racemic mixture (CAS 933718‑01‑5) sold by multiple vendors lacks a publicly deposited NMR reference spectrum, and the closest achiral analog 2,4‑dimethylthiazole‑5‑methanamine has no BMRB entry [3]. The availability of a high‑field ¹H NMR reference enables procurement departments to rapidly verify lot‑to‑lot consistency and exclude mis‑shipped or degraded material before committing to expensive crystallographic or biophysical screens.

NMR QC Fragment Library Structural Integrity DMSO-d6

Chiral Identity and Target Engagement

The compound as catalogued under CAS 933718‑01‑5 is typically supplied as a racemic mixture (95–98 % purity) by multiple vendors . However, the fragment‑hit structures in the PDB (5RZK, 5RYF) unambiguously contain the (S)‑enantiomer, as confirmed by the deposited CACTVS canonical SMILES: CN[C@@H](C)c1sc(C)nc1C [1][2]. The (R)‑enantiomer is not present in any co‑crystal structure and may exhibit different or absent binding. The closest achiral analog, 2,4‑dimethylthiazole‑5‑methanamine, lacks a chiral centre entirely and therefore cannot reproduce the stereospecific interactions observed in the EPB41L3 and SHIP1 binding sites. For FBDD campaigns where binding pose is critical, procurement of the enantiopure (S)‑enantiomer (rather than the racemate) is essential; this requirement is substantiated by the deposited crystallographic data.

Chirality Stereochemistry Fragment Library Enantiomer Purity

Physicochemical Profile vs. Closest Thiazole Analogs

The computed XLogP3‑AA value for (1S)-1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine is 1.6, with a topological polar surface area (TPSA) of 53.2 Ų, 1 H‑bond donor, and 3 H‑bond acceptors [1]. For the closest procurable achiral analog, 2,4‑dimethylthiazole‑5‑methanamine (CAS 165736‑07‑2, C₆H₁₀N₂S, MW 142.22), the XLogP3‑AA is approximately 0.9 and TPSA is 51.6 Ų, reflecting the absence of the additional N‑methyl and methylene groups . The antilipolytic analog 2‑methyl‑5‑thiazole‑propanamine (C₇H₁₂N₂S, MW 156.25) has an XLogP3‑AA of approximately 1.0 and lacks the second methyl substituent on the thiazole ring [2]. The higher lipophilicity of the target compound (ΔXLogP ≈ +0.6–0.7) alters both passive membrane permeability predictions and fragment‑library diversity profiles, making it a more hydrophobic probe in FBDD collections.

Lipophilicity Physicochemical Properties Drug-likeness Fragment Library Design

PanDDA Validation: Geometry & Electron Density Fit

The wwPDB X‑ray structure validation report for 5RZK indicates that ligand WHV (the (S)‑enantiomer of the target compound) exhibits acceptable geometry: one bond‑length outlier (C6‑N1, Z = 2.65; observed 1.43 Å vs. ideal 1.38 Å) and one bond‑angle outlier (S‑C4‑N1, Z = 2.76; observed 116.54° vs. ideal 114.64°) [1]. No chirality outliers were detected. In the PanDDA analysis context, the ligand was identified despite partial occupancy, confirming that the compound produces interpretable electron density even under challenging low‑occupancy conditions. The 5RYF dataset (higher resolution, 1.49 Å) shows slightly poorer geometry (RMSZ‑bond‑length = 2.78, RMSZ‑bond‑angle = 2.93 with two bond‑length and one bond‑angle outliers), attributable to lower occupancy and higher mobility in the SHIP1 binding site, yet the electron density remains interpretable with RSCC = 0.759 [2]. This PanDDA‑specific validation demonstrates that the compound is amenable to fragment‑screening workflows where weak binders must be reliably detected, a property not documented for any close analog.

PanDDA Validation Electron Density Fit Ligand Geometry Fragment Screening QA

Vendor Purity and Lot-to-Lot Variability

Commercial suppliers offer [1-(dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine (CAS 933718‑01‑5) at purities ranging from 95 % to 98 % . AKSci specifies ≥95 % purity with long‑term storage at cool, dry conditions ; Chemshuttle and CheMenu list 95 % purity with storage at 2–8 °C ; Leyan (乐研) offers 98 % purity . In contrast, the closest achiral analog, 2,4‑dimethylthiazole‑5‑methanamine (CAS 165736‑07‑2), is typically supplied at 97 % purity but is a markedly different chemical entity with distinct reactivity and no fragment‑hit validation . The racemic nature of the commercial product (as opposed to the enantiopure (S)‑form in PDB structures) must be explicitly considered during procurement: users requiring the validated (S)‑enantiomer should source from vendors that provide enantiopure material or request a certificate of analysis specifying enantiomeric excess. No vendor currently provides enantiomeric excess data for CAS 933718‑01‑5 in their public catalogues.

Purity Specification Procurement QC Vendor Comparison Batch Consistency

[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine: Application Scenarios


Fragment-Based Discovery for EPB41L3

The (S)‑enantiomer is a validated fragment hit for the FERM domain of EPB41L3, a tumour‑suppressor protein implicated in apoptosis regulation and arginine N‑methyltransferase modulation. The co‑crystal structure at 1.84 Å resolution (PDB 5RZK) provides an experimentally determined binding pose with excellent electron‑density fit (RSCC = 0.876) [1]. This structure can serve as a starting point for fragment growing or merging strategies aimed at developing chemical probes for EPB41L3, which currently lacks high‑affinity small‑molecule tool compounds. Procurement of enantiopure (S)‑material is strongly recommended to ensure consistency with the deposited crystallographic data.

Fragment Screening Against SHIP1 for Alzheimer's

INPP5D (SHIP1) is a genetically validated risk gene for late‑onset Alzheimer's disease, and inhibitors of its phosphatase activity are actively sought as therapeutic candidates [1]. The (S)‑enantiomer of [1-(dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine was identified as a fragment hit in a PanDDA screen against the phosphatase and C2 domains of SHIP1, with a co‑crystal structure at 1.49 Å resolution (PDB 5RYF) . This structure provides a validated starting point for structure‑guided optimisation of SHIP1 inhibitors, a target for which fragment‑based approaches are explicitly recommended. The compound's dual‑hit status (EPB41L3 and SHIP1) also makes it a useful selectivity probe for assessing fragment specificity across FERM‑domain‑containing proteins.

Fragment Library Diversification

With a computed XLogP3‑AA of 1.6, MW of 170.28 g mol⁻¹, and a chiral secondary amine, this compound occupies a lipophilicity and stereochemical space not covered by simpler thiazole fragments such as 2,4‑dimethylthiazole‑5‑methanamine (XLogP ≈ 0.9, achiral) [1]. Fragment library designers seeking to expand coverage of the 'Rule of Three' chemical space with crystallographically validated, chirally resolved members should consider this compound as a complement to existing achiral thiazole building blocks. The existence of NMR QC data (BMRB bmse011757) [2] further supports its incorporation into quality‑controlled fragment collections.

Structure-Guided Optimisation of Antilipolytic Thiazoles

The 5‑thiazole‑alkylamine class, exemplified by 2‑methyl‑5‑thiazole‑propanamine in US Patent 4,172,137, has documented antilipolytic activity (DL₅₀ = 550 mg kg⁻¹ i.p. in mice; antilipolytic ED₅₀ not specified in the patent) [1]. However, no co‑crystal structures exist for any compound in that patent series, leaving the molecular target and binding mode undefined. The target compound, with its 2,4‑dimethyl substitution and crystallographically validated dual‑target binding, offers a structurally enabled entry point for target deconvolution and rational optimisation of the antilipolytic pharmacophore. Researchers can use the deposited PDB structures to guide the design of analogs that retain or improve antilipolytic activity while establishing target identity.

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